N-[cyano(cyclohexyl)methyl]-1-benzothiophene-3-carboxamide
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Overview
Description
N-[cyano(cyclohexyl)methyl]-1-benzothiophene-3-carboxamide is a chemical compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a cyano group attached to a cyclohexylmethyl moiety and a carboxamide group attached to the benzothiophene ring. Benzothiophenes are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(cyclohexyl)methyl]-1-benzothiophene-3-carboxamide can be achieved through a multi-step process involving the following key steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-bromo-1-(methylthio)benzene, with a base like sodium hydride in a polar aprotic solvent like dimethylformamide.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzothiophene core with an appropriate amine, such as cyclohexylamine, in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Addition of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyano source, such as cyanogen bromide, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[cyano(cyclohexyl)methyl]-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
N-[cyano(cyclohexyl)methyl]-1-benzothiophene-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: It is employed in biological assays to study its effects on cellular processes and molecular targets.
Material Science: The compound is explored for its potential use in the development of advanced materials with specific properties.
Chemical Biology: It is used as a probe to investigate biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-[cyano(cyclohexyl)methyl]-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The cyano group and carboxamide moiety play crucial roles in binding to the target sites, while the benzothiophene core provides structural stability and specificity. The compound may exert its effects through pathways involving signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-[cyano(cyclohexyl)methyl]-1-benzothiophene-2-carboxamide
- N-[cyano(cyclohexyl)methyl]-2-benzothiophene-3-carboxamide
- N-[cyano(cyclohexyl)methyl]-1-benzofuran-3-carboxamide
Uniqueness
N-[cyano(cyclohexyl)methyl]-1-benzothiophene-3-carboxamide is unique due to its specific substitution pattern on the benzothiophene ring, which imparts distinct chemical and biological properties. The presence of the cyano group and carboxamide moiety enhances its binding affinity and selectivity towards molecular targets, making it a valuable compound in medicinal chemistry and biological research.
Properties
IUPAC Name |
N-[cyano(cyclohexyl)methyl]-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c18-10-15(12-6-2-1-3-7-12)19-17(20)14-11-21-16-9-5-4-8-13(14)16/h4-5,8-9,11-12,15H,1-3,6-7H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDSQBINWXMFOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C#N)NC(=O)C2=CSC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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